

2-Chloro-5-iodothiophene molecular weight and formula

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Compound of Interest

Compound Name: **2-Chloro-5-iodothiophene**

Cat. No.: **B1601333**

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An In-depth Technical Guide to **2-Chloro-5-iodothiophene**: A Core Heterocyclic Building Block

This guide provides a comprehensive technical overview of **2-Chloro-5-iodothiophene**, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, synthetic pathways, reactivity, and critical applications, grounding all claims in authoritative data.

Core Molecular and Physical Properties

2-Chloro-5-iodothiophene is a disubstituted thiophene ring, a structural motif of significant interest due to the thiophene core's ability to act as a bioisostere for a benzene ring in drug candidates.^[1] The presence of two different halogen atoms at the 2- and 5-positions provides a versatile platform for sequential and selective chemical modifications.

The fundamental physicochemical properties of **2-Chloro-5-iodothiophene** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₂ ClIIS	[2][3][4]
Molecular Weight	244.48 g/mol	[3][5]
CAS Number	28712-49-4	[2][3][6]
Synonym	Thiophene, 2-chloro-5-iodo-	[3]
Boiling Point	210.7 °C (at 760 mmHg)	[2][5]
SMILES	C1=C(SC(=C1)I)Cl	[2]

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S -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- S;
C2 -- Cl;
C5 -- I;
C3 -- H3;
C4 -- H4;
}
```

Caption: Chemical structure of **2-Chloro-5-iodothiophene**.

Synthesis and Strategic Considerations

The synthesis of **2-Chloro-5-iodothiophene** is critical for its application. While various methods exist for halogenating thiophenes, a common and logical laboratory-scale approach involves the selective iodination of the more readily available precursor, 2-chlorothiophene. The choice of this pathway is dictated by the high regioselectivity of electrophilic substitution on the thiophene ring, which preferentially occurs at the 5-position (alpha-position) relative to the existing chloro group.

Experimental Protocol: Iodination of 2-Chlorothiophene

This protocol is adapted from established methods for thiophene halogenation.^[7] The mechanism relies on an electrophilic aromatic substitution, where an iodinating agent, activated by a suitable reagent, attacks the electron-rich thiophene ring.

Materials:

- 2-Chlorothiophene (1.0 eq)
- Iodine (I₂) (1.0 eq)
- Mercuric oxide (HgO), yellow (1.1 eq)
- Anhydrous solvent (e.g., benzene or toluene)
- Sodium thiosulfate solution (dilute)
- Calcium chloride (for drying)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorothiophene (1.0 eq) in the anhydrous solvent.
- Reagent Addition: Add mercuric oxide (1.1 eq) to the solution. With vigorous stirring, add iodine (1.0 eq) portion-wise over 15-20 minutes. The mercuric oxide is essential as it reacts with trace amounts of HI formed, preventing a reversible reaction and driving the equilibrium towards the product.
- Reaction Execution: Stir the mixture at room temperature. The reaction is often exothermic, and the color will change as crimson mercuric iodide is formed. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, filter the reaction mixture to remove the solid mercuric salts. Wash the filtrate with a dilute sodium thiosulfate solution to quench any unreacted iodine.
- Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure **2-Chloro-5-iodothiophene**.

Caption: Synthetic workflow for **2-Chloro-5-iodothiophene**.

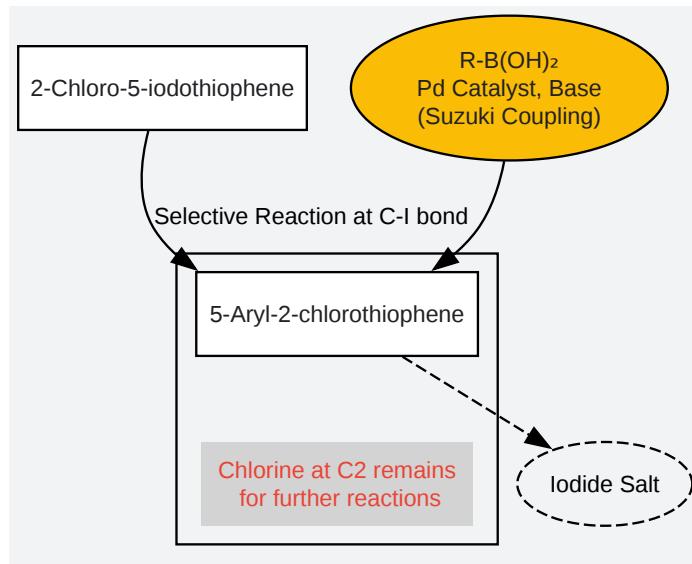
Reactivity and Applications in Drug Development

The utility of **2-Chloro-5-iodothiophene** in drug development stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This distinction is the cornerstone of its application in selective cross-coupling reactions.

In palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings, the oxidative addition of the palladium(0) catalyst to the C—I bond occurs at a much faster rate and under milder conditions than its addition to

the C–Cl bond. This allows chemists to selectively functionalize the 5-position of the thiophene ring while leaving the chlorine atom at the 2-position intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of complex molecules.

A notable example is its use as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[8]



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Caption: Selective cross-coupling at the C5-Iodo position.

Role in Materials Science

Beyond pharmaceuticals, halogenated thiophenes are fundamental building blocks for organic electronic materials. **2-Chloro-5-iodothiophene** and its derivatives are used in the synthesis of conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[9] The inclusion of chlorine atoms can modulate the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting polymers, which is a critical factor in tuning device performance.[9]

Safety, Handling, and Storage

As a reactive halogenated organic compound, **2-Chloro-5-iodothiophene** must be handled with appropriate care.

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10][11]

- **Hazards:** While a specific, comprehensive toxicological profile is not widely published, related compounds are flammable, harmful if swallowed, and can cause serious skin and eye irritation.[10][12] It is imperative to consult the material safety data sheet (MSDS) provided by the supplier before use.[6]
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place.[5] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[5][11]

Conclusion

2-Chloro-5-iodothiophene is more than a simple chemical; it is a highly versatile and strategic building block for advanced chemical synthesis. Its defined molecular formula of C₄H₂ClIS and molecular weight of approximately 244.48 g/mol are the starting points for its application. The true value of this compound lies in the differential reactivity of its two halogen substituents, which enables chemists in drug discovery and materials science to construct complex molecular architectures with precision and control.

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